Tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Description
Tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate (CAS 99027-90-4) is a bicyclic heterocyclic compound with a molecular formula of C₁₀H₁₅NO₃ and a molecular weight of 197.23 g/mol . The molecule features a norbornene-like bicyclo[2.2.1]hept-5-ene core, where one oxygen atom (2-oxa) and one nitrogen atom (3-aza) are embedded in the ring system. The tert-butyl ester group at the 3-position contributes steric bulk, influencing both reactivity and stability. This compound is typically stored at 2–8°C under inert conditions to prevent degradation and is flagged with the hazard statement H302 (harmful if swallowed) .
Its primary applications lie in organic synthesis, particularly as a precursor for stereoselective ring-opening metathesis polymerization (ROMP) and catalytic cycloaddition reactions . The strained bicyclic structure enhances reactivity in ring-opening processes, making it valuable for constructing complex heterocycles and polymers.
Properties
IUPAC Name |
tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-10(2,3)13-9(12)11-7-4-5-8(6-7)14-11/h4-5,7-8H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCMHTNELDNMNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(O1)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99027-90-4 | |
| Record name | tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of appropriate precursors under specific reaction conditions. One common method involves the cyclization of a suitable diol with an amine under acidic conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that involve the use of catalysts and controlled reaction environments to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and organic compounds.
Biology: In biological research, the compound is utilized in the study of enzyme inhibitors and receptor binding assays. Its unique structure makes it a valuable tool for probing biological systems.
Medicine: . Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate
This analog (CAS 110590-29-9) replaces the bicyclo[2.2.1] framework with a larger bicyclo[2.2.2]oct-5-ene system, increasing ring size from seven to eight members. The molecular formula becomes C₁₁H₁₇NO₃, with a higher molecular weight (227.26 g/mol) . The reduced ring strain in the [2.2.2] system diminishes reactivity in ring-opening reactions compared to the [2.2.1] parent compound. For example, ROMP reactions with this analog may proceed slower due to lower strain energy .
Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Featuring a bicyclo[4.1.0] system (CAS 161157-50-2), this compound introduces an epoxide-like structure. The additional bridgehead oxygen (7-oxa) and smaller ring strain alter its chemical behavior, favoring nucleophilic attack at the strained three-membered ring .
Heteroatom Position Variants
Tert-butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS 114676-79-8)
Here, the nitrogen shifts to the 5-position (2-oxa-5-aza), altering electronic distribution.
Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate Derivatives
Ethyl esters (e.g., ethyl (1S',3S',4S)-2-((7S)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate) lack the tert-butyl group, reducing steric hindrance. This increases reactivity in Pd/C-catalyzed hydrogenation and metathesis reactions .
Functional Group Additions
Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS 848488-70-0)
The introduction of a 3-oxo group adds a carbonyl moiety, elevating polarity and enabling keto-enol tautomerism. This modification enhances susceptibility to nucleophilic attack, as seen in lactone ring-opening reactions .
Spectral Data Comparison
¹H NMR data highlights structural differences (Table 1):
The parent compound’s olefinic protons (δ ~6.4 ppm) deshield slightly compared to the [2.2.2] analog (δ ~6.2 ppm), reflecting reduced ring strain. The 3-oxo derivative shows distinct shifts for protons adjacent to the carbonyl .
Biological Activity
Tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate (CAS No. 99027-90-4) is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 197.23 g/mol. The compound features a bicyclic structure that includes an oxygen atom in the ring, which may contribute to its biological activity by influencing its interaction with biological targets.
Biological Activity Overview
This compound has been studied for various biological activities, including:
1. Antimicrobial Activity
- Preliminary studies suggest that the compound exhibits antimicrobial properties against certain Gram-negative bacteria, potentially through inhibition of the Type III secretion system (T3SS), a virulence factor in pathogenic bacteria .
2. Enzyme Inhibition
- The compound has been evaluated for its ability to inhibit specific enzymes involved in bacterial virulence mechanisms. For example, it has shown promise in downregulating the expression of virulence factors in enteropathogenic E. coli (EPEC) models .
3. Cytotoxicity
- Studies have indicated that at high concentrations, this compound can exhibit cytotoxic effects on mammalian cell lines, warranting further investigation into its safety profile and therapeutic window .
Table 1: Summary of Biological Activities
Case Study: Inhibition of Type III Secretion System
A detailed investigation was conducted using a CPG2-reporter assay to assess the impact of this compound on T3SS activity in EPEC strains. The compound was tested at various concentrations, revealing significant inhibition at higher doses (IC50 around 50 μM), highlighting its potential as a therapeutic agent against bacterial infections resistant to traditional antibiotics .
The proposed mechanism by which this compound exerts its biological effects includes:
- Binding to Enzymatic Targets : The structural features allow it to interact with specific enzymes involved in bacterial virulence.
- Modulation of Gene Expression : The compound may influence the transcriptional activity of genes associated with pathogenicity, thereby reducing bacterial virulence.
Q & A
Basic Research Questions
Q. What are standard protocols for synthesizing tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with high purity?
- Methodological Answer : Synthesis typically involves cycloaddition or lactonization reactions. For example, phosphorylation of precursor bicyclic systems using diphenylphosphinic chloride (ClPPh₂) in dichloromethane with triethylamine as a base, followed by purification via flash chromatography (eluent: CH₂Cl₂/Et₂O 1:1) to achieve >97% purity . Critical steps include inert atmosphere (argon), stoichiometric control of reagents, and post-reaction extraction with CH₂Cl₂. Purity validation via HPLC or NMR is essential .
Q. How should researchers prepare stable in vivo formulations of this compound given its poor aqueous solubility?
- Methodological Answer : Use a DMSO-based solubilization strategy. Prepare a stock solution in DMSO (e.g., 10 mM), then dilute sequentially with PEG300 (30%), Tween 80 (5%), and saline (65%) to ensure clarity. Vortex or sonicate after each solvent addition to prevent precipitation . Validate stability via UV-Vis or LC-MS over 24 hours at 4°C.
Q. What spectroscopic techniques are essential for characterizing this bicyclic compound?
- Methodological Answer :
- 1H/13C-NMR : Assign stereochemistry using coupling constants (e.g., J = 6.8–10.25 Hz for bridgehead protons) and compare to published spectra of diastereomers .
- IR Spectroscopy : Confirm lactone/amide carbonyl stretches (~1700–1750 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ = 213.23 for C₁₀H₁₅NO₄) .
Advanced Research Questions
Q. How can conflicting NOE (Nuclear Overhauser Effect) data in diastereomeric derivatives be resolved?
- Methodological Answer : Combine 2D NMR (ROESY or NOESY) with X-ray crystallography. For instance, conflicting NOE signals in endo vs. exo isomers (e.g., δ 6.39–6.41 ppm for olefinic protons) can be resolved by analyzing crystal packing and hydrogen-bonding patterns from X-ray data . Refine models using software like SHELXL97 and validate via R factors (<0.1) .
Q. What mechanistic insights explain regioselectivity in phosphorylation reactions of this bicyclic scaffold?
- Methodological Answer : Phosphorylation with ClPPh₂ proceeds via a SN2 mechanism at the bridgehead nitrogen. Steric hindrance from the tert-butyl group directs electrophilic attack to the less hindered exo position, as evidenced by X-ray structures showing diphenylphosphoryloxy groups at C3 . Kinetic studies (e.g., monitoring via ³¹P-NMR) can quantify reaction rates for endo vs. exo pathways .
Q. How do solvent polarity and temperature affect the stereochemical integrity of this compound during storage?
- Methodological Answer : Store in anhydrous CH₂Cl₂ or DMSO at –20°C to prevent racemization. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with chiral HPLC analysis (e.g., Chiralpak AD-H column) can detect enantiomeric excess (ee) degradation. Purity loss >5% indicates need for reformulation .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational and experimental NMR chemical shifts?
- Methodological Answer :
Re-evaluate DFT parameters : Optimize geometry at the B3LYP/6-311+G(d,p) level and compute shifts with gauge-including atomic orbitals (GIAO).
Validate solvent effects : Compare DMSO-d₆ vs. CDCl₃ simulations to experimental data (e.g., δ 4.46 ppm for bridgehead protons in DMSO ).
Check for tautomerism or dynamic effects : Variable-temperature NMR (e.g., –40°C to 25°C) can reveal conformational averaging .
Synthetic Optimization
Q. What strategies improve yield in multi-gram syntheses of this compound?
- Methodological Answer :
- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate phosphorylation (80% yield ).
- Batch Reactor Optimization : Scale reactions in a jacketed reactor with controlled cooling (0–5°C) to minimize exothermic side reactions.
- Workup : Extract with CH₂Cl₂ (3×15 mL) and dry over Na₂SO₄ to recover >90% product .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
